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Compound of Interest

Compound Name: 2-Hydroxyatrazine

Cat. No.: B135301 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation of 2-
hydroxyatrazine and other atrazine metabolites in human urine for analysis by

chromatographic techniques. The following methods are covered: Solid-Phase Extraction

(SPE), Liquid-Liquid Extraction (LLE), and a generic protocol for QuEChERS (Quick, Easy,

Cheap, Effective, Rugged, and Safe).

Introduction
Atrazine, a widely used herbicide, is metabolized in the body to various products, including 2-
hydroxyatrazine. Monitoring the levels of atrazine and its metabolites in urine is crucial for

assessing human exposure.[1] Accurate quantification of these compounds requires robust and

efficient sample preparation techniques to remove interfering matrix components and

concentrate the analytes of interest prior to analysis by methods such as Gas Chromatography-

Mass Spectrometry (GC-MS) or Liquid Chromatography with tandem mass spectrometry (LC-

MS/MS).[2][3]

Sample Preparation Techniques
Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for the purification and concentration of

analytes from complex matrices like urine.[4] It offers high recovery and cleaner extracts.[4]
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Online SPE-HPLC-MS/MS methods have been developed for rapid and cost-effective analysis

of atrazine and its metabolites in large-scale studies.[5][6]

This protocol is a composite based on methodologies described in the literature.[3][4]

Materials:

C18 SPE cartridges (e.g., Envi C18 Supelclean, 500 mg)

Urine sample

Acetonitrile

Methanol

Milli-Q water or HPLC-grade water

Ammonium hydroxide (0.01%)

Chloroform or other suitable elution solvent

Vacuum manifold for SPE

Centrifuge

Nitrogen evaporator

Procedure:

Sample Pre-treatment: Take 2 mL of urine and basify to approximately pH 9.0 by adding 200

µL of 0.01% ammonium hydroxide. Add 4 mL of acetonitrile, vortex, and centrifuge for 5

minutes at 3000g.[3]

Take a 3 mL aliquot of the supernatant and dilute it with 20 mL of Milli-Q water.[3]

Cartridge Conditioning: Condition the C18 SPE cartridge by passing 10 mL of methanol,

followed by 5 mL of Milli-Q water.[4]
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Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a flow

rate of approximately 3 mL/min.[4]

Washing: Wash the cartridge with 5 mL of Milli-Q water to remove interfering substances.

Dry the cartridge under vacuum for 3 minutes.[4]

Elution: Elute the analytes with 3 mL of chloroform.[4]

Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle

stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial

mobile phase for LC-MS analysis or a suitable solvent for GC-MS analysis.[4]
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Caption: Workflow for Solid-Phase Extraction (SPE) of 2-Hydroxyatrazine from urine.

Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a classic method for separating compounds based on their differential

solubilities in two immiscible liquid phases.

This protocol is adapted from the NIOSH Method 8315 for triazine herbicides and their

metabolites in urine.[7]

Materials:
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Urine sample

Sodium chloride (NaCl)

Sodium bicarbonate (NaHCO₃)

Ethyl ether

Ethyl acetate

Anhydrous sodium sulfate

Screw-top culture tubes

Centrifuge tubes (15 mL)

Roto-torque mixer or equivalent

Centrifuge

Transfer pipettes

Filtration columns

Procedure:

Sample Preparation: Thaw urine samples to room temperature and mix thoroughly.[7]

In a screw-top culture tube, add 0.7 g of sodium chloride and 0.5 g of sodium bicarbonate.[7]

Transfer 5 mL of the urine sample to the tube containing the salts. Mix on a roto-torque for

about one minute to dissolve the salts.[7]

First Extraction: Add 5 mL of ethyl ether to the tube. Mix on a roto-torque for 15 minutes.[7]

Centrifuge the sample for 5 minutes at 3000 rpm.[7]

Transfer the top ether layer to a clean, labeled culture tube.[7]
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Second Extraction: Add 5 mL of ethyl acetate to the remaining aqueous phase. Mix on a

roto-torque for 15 minutes.[7]

Centrifuge for 5 minutes at 3000 rpm.[7]

Transfer the top organic layer and combine it with the previously collected ether layer.[7]

Drying and Concentration: Pass the combined organic extracts through a filtration column

containing anhydrous sodium sulfate into a 15-mL centrifuge tube.[7]

Evaporate the solvent to the desired final volume under a gentle stream of nitrogen.

The sample is now ready for analysis by GC-MS or LC-MS/MS.

Sample Preparation
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Caption: Workflow for Liquid-Liquid Extraction (LLE) of 2-Hydroxyatrazine from urine.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and
Safe)
The QuEChERS method involves an initial extraction with an organic solvent, followed by a

partitioning step with salts, and a final cleanup step using dispersive solid-phase extraction (d-

SPE).[2] While originally developed for pesticide analysis in fruits and vegetables, it has been

adapted for various matrices, including urine.[8]

This is a general protocol that can be optimized for 2-hydroxyatrazine.[8]
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Materials:

Urine sample (2 mL)

Acetonitrile

QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride)

Dispersive SPE (d-SPE) cleanup tubes (e.g., containing primary secondary amine (PSA) and

C18 sorbents)

Centrifuge tubes (15 mL)

Centrifuge

Procedure:

Enzymatic Deconjugation (Optional but Recommended): To a 2 mL urine sample, add 1.5 mL

of a suitable buffer (e.g., phosphate buffer, pH 6). Add β-glucuronidase and incubate at 37°C

for 2 hours to deconjugate metabolites. Stop the reaction by adding a small amount of acid

(e.g., 100 µL of formic acid).[8]

Extraction: Transfer the sample to a 15 mL centrifuge tube. Add a suitable volume of

acetonitrile (e.g., 5 mL) and the QuEChERS extraction salts.

Vortex vigorously for 1 minute.

Centrifuge at high speed (e.g., 4000 rpm) for 5 minutes.

Dispersive SPE Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE

cleanup tube.

Vortex for 30 seconds.

Centrifuge for 5 minutes.

Final Preparation: The resulting supernatant can be directly injected for LC-MS/MS analysis

or evaporated and reconstituted in a suitable solvent.
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Caption: Workflow for QuEChERS sample preparation of 2-Hydroxyatrazine from urine.

Data Presentation
The following tables summarize quantitative data from various studies on the analysis of 2-
hydroxyatrazine and other atrazine metabolites in urine.

Table 1: Performance of Online SPE-HPLC-MS/MS Methods
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Analyte
Limit of
Detection
(LOD) (ng/mL)

Relative
Standard
Deviation (%)

Extraction
Efficiency (%)

Relative
Recovery (%)

Hydroxyatrazine 0.03 - 2.80 4 - 20 67 - 102 87 - 112

Atrazine 0.03 - 2.80 4 - 20 67 - 102 87 - 112

Desethylatrazine 0.03 - 2.80 4 - 20 67 - 102 87 - 112

Desisopropylatra

zine
0.03 - 2.80 4 - 20 67 - 102 87 - 112

Diaminochloroatr

azine
0.03 - 2.80 4 - 20 67 - 102 87 - 112

Atrazine

Mercapturate
0.03 - 2.80 4 - 20 67 - 102 87 - 112

Desethylatrazine

Mercapturate
0.03 - 2.80 4 - 20 67 - 102 87 - 112

Data sourced

from Panuwet et

al. (2008)[5][6]

Table 2: Performance of 2D-HPLC-MS/MS Methods

Sample Volume Limit of Detection (LOD) (µg/L)

10 µL (direct injection) 10 - 50

100 µL (direct injection) 1 - 5

500 µL (with offline SPE) 0.1 - 0.5

Data sourced from Cardinali et al. (2012)[1]

Table 3: Comparison of Analytical Methods for Atrazine Mercapturate
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Method Limit of Detection (LOD) (µg/L)

HPLC-MS/MS 0.026

Immunoassay (ELISA) 1.16

Data sourced from CDC Stacks (2010)[9]

Table 4: Performance of GC-MS Method for Deethylatrazine

Method Minimum Detectable Level (ng/mL)

GC-MS 1.0

Data sourced from Perry et al. (2000)[10]

Conclusion
The choice of sample preparation technique for 2-hydroxyatrazine in urine depends on the

specific requirements of the study, including the desired sensitivity, sample throughput, and

available instrumentation. Solid-phase extraction, particularly online SPE coupled with LC-

MS/MS, offers a highly sensitive and automated approach suitable for large-scale

biomonitoring studies.[6] Liquid-liquid extraction remains a viable and robust, albeit more labor-

intensive, alternative. The QuEChERS method presents a promising, streamlined workflow that

can be adapted for the analysis of 2-hydroxyatrazine and other polar metabolites in urine.[8]

Proper method validation is essential to ensure the accuracy and reliability of the analytical

results.[11][12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4528303/
https://www.frontiersin.org/journals/public-health/articles/10.3389/fpubh.2024.1336014/full
https://www.frontiersin.org/journals/public-health/articles/10.3389/fpubh.2024.1336014/full
https://www.alice.cnptia.embrapa.br/alice/bitstream/doc/1023934/1/2005PL009.pdf
https://www.alice.cnptia.embrapa.br/alice/bitstream/doc/12946/1/PozzebonDevelopment6379.pdf
https://www.researchgate.net/publication/5399018_Quantitation_of_urinary_atrazine_and_its_metabolites_by_on-line_solid_phase_extraction-high_performance_liquid_chromatography-tandem_mass_spectrometry
https://pubmed.ncbi.nlm.nih.gov/18454284/
https://pubmed.ncbi.nlm.nih.gov/18454284/
https://pubmed.ncbi.nlm.nih.gov/18454284/
https://www.cdc.gov/niosh/docs/2003-154/pdfs/8315.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC12532665/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12532665/
https://stacks.cdc.gov/view/cdc/187802/cdc_187802_DS1.pdf
https://pubmed.ncbi.nlm.nih.gov/11018424/
https://pubmed.ncbi.nlm.nih.gov/11018424/
https://rr-americas.woah.org/app/uploads/2019/10/guide-for-the-validation-of-analytical-methods-for-the-determination-of-residues-in-biological-matrices-of-animal-origin.pdf
https://ouci.dntb.gov.ua/en/works/9J61yvV9/
https://ouci.dntb.gov.ua/en/works/9J61yvV9/
https://www.benchchem.com/product/b135301#sample-preparation-techniques-for-2-hydroxyatrazine-in-urine-analysis
https://www.benchchem.com/product/b135301#sample-preparation-techniques-for-2-hydroxyatrazine-in-urine-analysis
https://www.benchchem.com/product/b135301#sample-preparation-techniques-for-2-hydroxyatrazine-in-urine-analysis
https://www.benchchem.com/product/b135301#sample-preparation-techniques-for-2-hydroxyatrazine-in-urine-analysis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b135301?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b135301?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b135301?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

